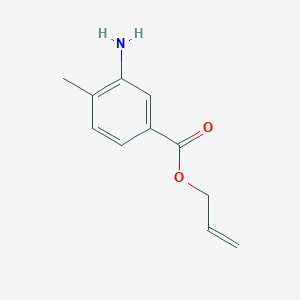

Allyl 3-amino-4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153775-17-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

prop-2-enyl 3-amino-4-methylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6,12H2,2H3 |

InChI Key |

NFOZHUAGEAKDGR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OCC=C)N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC=C)N |

Synonyms |

Benzoic acid, 3-amino-4-methyl-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Allyl 3 Amino 4 Methylbenzoate

Strategies for the Preparation of Allyl 3-amino-4-methylbenzoate.

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the ester bond between 3-amino-4-methylbenzoic acid and allyl alcohol or through the transformation of a precursor ester.

Direct Esterification and Transesterification Approaches.

Direct Esterification:

A primary and straightforward method for the synthesis of this compound is the direct esterification of 3-amino-4-methylbenzoic acid with allyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the equilibrium towards the product by removing the water formed during the reaction.

A general procedure involves refluxing a mixture of 3-amino-4-methylbenzoic acid and an excess of allyl alcohol in the presence of a catalytic amount of acid. The use of a Dean-Stark apparatus can facilitate the removal of water, thereby increasing the yield of the desired allyl ester. However, the presence of the amino group can lead to side reactions, such as salt formation with the acid catalyst, which may reduce the efficiency of the esterification.

Transesterification:

An alternative approach is the transesterification of a more readily available ester of 3-amino-4-methylbenzoic acid, such as the methyl or ethyl ester, with allyl alcohol. This reaction involves exchanging the alkyl group of the initial ester with the allyl group. Transesterification can be catalyzed by either acids or bases. researchgate.net For instance, reacting Methyl 3-amino-4-methylbenzoate with allyl alcohol in the presence of a suitable catalyst, like a metal alkoxide or scandium(III) triflate, can yield this compound. organic-chemistry.org Driving the reaction to completion often involves removing the lower-boiling alcohol (methanol or ethanol) by distillation. researchgate.net

Table 1: Comparison of Esterification and Transesterification Approaches

| Feature | Direct Esterification | Transesterification |

| Starting Materials | 3-amino-4-methylbenzoic acid, Allyl alcohol | Methyl/Ethyl 3-amino-4-methylbenzoate, Allyl alcohol |

| Catalysts | Strong acids (e.g., H₂SO₄, p-TsOH) | Acids or Bases (e.g., NaOCH₃, Sc(OTf)₃) |

| Byproduct | Water | Lower-boiling alcohol (e.g., Methanol) |

| Key Consideration | Potential for side reactions due to the amino group. | Requires the prior synthesis of the precursor ester. |

Multi-step Synthetic Routes from Precursor Molecules.

Multi-step syntheses provide a more controlled approach to obtaining this compound, often starting from more readily available precursors. A common strategy involves the synthesis of the core aromatic structure followed by the introduction of the desired functional groups.

A plausible multi-step route can commence with p-toluic acid. The synthesis would proceed as follows:

Nitration: Nitration of p-toluic acid introduces a nitro group onto the aromatic ring, predominantly at the 3-position, to yield 3-nitro-4-methylbenzoic acid.

Esterification: The resulting nitro-substituted carboxylic acid can then be esterified with allyl alcohol using standard acid-catalyzed methods to form Allyl 3-nitro-4-methylbenzoate.

Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron or tin in an acidic medium. This step yields the target molecule, this compound.

The order of these steps is crucial for the successful synthesis, as performing the reduction of the nitro group before esterification could lead to complications due to the reactivity of the resulting amino group. libretexts.org

Novel Methodologies for Allyl Ester Formation.

Recent advancements in organic synthesis have led to the development of novel methods for the formation of allyl esters that may offer advantages in terms of mildness of reaction conditions and functional group tolerance. While not specifically documented for this compound, these methods could potentially be adapted.

One such approach involves the use of palladium catalysis. For instance, allylic acetates can react with carboxylic acids in the presence of a palladium catalyst to form the corresponding allyl esters. This method avoids the use of strong acids and can often be performed under neutral conditions.

Another innovative strategy is the direct C-H activation of terminal olefins in the presence of a carboxylic acid, catalyzed by a palladium(II)/sulfoxide system. nih.govorganic-chemistry.org This method allows for the direct coupling of an unactivated alkene with a carboxylic acid to furnish an (E)-allylic ester, offering a highly efficient and atom-economical route. nih.govorganic-chemistry.org

Functional Group Reactivity and Derivatization of this compound.

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the aromatic amino group and the allyl ester group.

Transformations of the Aromatic Amino Group.

The aromatic amino group is a versatile functional group that can undergo a variety of chemical transformations.

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. mdpi.comacs.org This intermediate is highly useful in synthesis and can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions. acsgcipr.org

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group during other synthetic steps. acsgcipr.org

Alkylation and Arylation: The nitrogen atom of the amino group can act as a nucleophile and react with alkyl or aryl halides to form secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.

Carbylamine Reaction: As a primary amine, it can undergo the carbylamine reaction when treated with chloroform (B151607) and a strong base, such as potassium hydroxide, to form an isocyanide, which is characterized by its foul odor. mdpi.com

Table 2: Key Reactions of the Aromatic Amino Group

| Reaction | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Acylation | Acyl chloride or Anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Carbylamine Reaction | CHCl₃, KOH | Isocyanide (-N≡C) |

Modifications and Functionalization of the Aromatic Ring

The aromatic ring of this compound is substituted with three distinct groups: an amino (-NH2), a methyl (-CH3), and an allyl ester (-COOCH2CH=CH2). The interplay of these substituents governs the regioselectivity of further chemical modifications, primarily through electrophilic aromatic substitution (EAS).

The amino group is a powerful activating group and is ortho, para-directing. The methyl group is also activating and ortho, para-directing. The allyl ester group, being an ester, is a deactivating group and is meta-directing. The directing effects of these groups on incoming electrophiles are summarized below.

| Position on Ring | Substituent | Directing Effect |

| 1 | Allyl Ester (-COOR) | meta-directing (to positions 3, 5) |

| 3 | Amino (-NH2) | ortho, para-directing (to positions 2, 4, 6) |

| 4 | Methyl (-CH3) | ortho, para-directing (to positions 3, 5) |

The combined influence of these groups suggests that the positions most susceptible to electrophilic attack are C2, C5, and C6. The powerful activating and directing effect of the amino group is often dominant. However, under the strongly acidic conditions required for many EAS reactions, such as nitration or sulfonation, the amino group is protonated to form an anilinium ion (-NH3+). This protonated form is a strong deactivating group and a meta-director, which would alter the substitution pattern. youtube.comyoutube.com

Key Functionalization Reactions:

Nitration: Introducing a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com Given the directing effects, nitration would likely occur at the positions ortho to the amino group (C2 or C6). To avoid oxidation of the amino group and achieve more selective outcomes, the amino group can first be protected, for example, by acetylation to form an amide. The amide is still an ortho, para-director but less activating than the free amine, offering better control over the reaction. wikipedia.org

Halogenation: The introduction of halogens (e.g., Cl, Br) can be accomplished using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). lumenlearning.com The high activation provided by the amino group may allow halogenation to proceed even without a catalyst. The substitution pattern is expected to be similar to nitration, favoring positions ortho and para to the amino group.

Sulfonation: Treatment with fuming sulfuric acid (H2SO4 + SO3) can introduce a sulfonic acid group (-SO3H). The reaction conditions are harsh and would lead to the protonation of the amino group, likely directing the sulfonation to the meta position relative to the resulting anilinium ion (C5).

Catalytic Strategies in this compound Synthesis and Reactivity

Catalysis offers efficient and selective pathways for both the synthesis of this compound and its subsequent chemical transformations. These strategies can be broadly categorized into transition metal-catalyzed processes, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Processes

Transition metal catalysts are versatile tools for C-C and C-heteroatom bond formation.

Esterification: The synthesis of the allyl ester itself from 3-amino-4-methylbenzoic acid and allyl alcohol can be catalyzed by various transition metal complexes, although acid catalysis is more conventional.

Tsuji-Trost Allylic Alkylation: The allyl group of the ester is susceptible to palladium-catalyzed reactions. In the Tsuji-Trost reaction, a palladium(0) catalyst coordinates to the allyl double bond, facilitating the departure of the aminobenzoate as a leaving group and forming a π-allyl palladium complex. wikipedia.orgorganic-chemistry.org This intermediate can then be attacked by a wide range of nucleophiles, effectively replacing the ester functionality and creating a new bond at the allylic position. wikipedia.orgmdpi.com This reaction is a powerful method for C-C, C-N, and C-O bond formation. wikipedia.org

Cross-Coupling Reactions: If the aromatic ring is first halogenated (e.g., at the C2, C5, or C6 positions), it becomes a substrate for various palladium-catalyzed cross-coupling reactions. These include the Suzuki coupling (with boronic acids), Heck reaction (with alkenes), and Buchwald-Hartwig amination (with amines), allowing for extensive diversification of the core structure.

C-H Activation: Modern transition-metal catalysis also enables the direct functionalization of C-H bonds. Palladium-catalyzed allylic C-H alkylation, for instance, could potentially be used to modify the methyl group or even the allyl group directly, offering a more atom-economical approach compared to pre-functionalization strategies. dtu.dknih.gov

The table below summarizes representative transition metal-catalyzed reactions applicable to the functionalization of the this compound scaffold.

| Reaction Type | Catalyst System | Substrate Moiety | Potential Outcome |

| Tsuji-Trost Reaction | Pd(PPh3)4 / Ligand | Allyl Ester | Substitution of the ester with various nucleophiles |

| Suzuki Coupling | Pd(OAc)2 / Ligand | Halogenated Aromatic Ring | Formation of a new C-C bond with an aryl/vinyl group |

| Buchwald-Hartwig Amination | Pd Catalyst / Ligand | Halogenated Aromatic Ring | Formation of a new C-N bond |

| Allylic C-H Alkylation | Pd(II) / Oxidant | Allyl or Methyl Group | Direct formation of a new C-C bond at a C-H site |

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals.

Esterification: The formation of this compound can be achieved through organocatalytic methods. For instance, certain sulfur(IV)-based organocatalysts have been shown to facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org

Functional Group Transformation: Organocatalysts can be employed to modify the existing functional groups. For example, chiral amines or phosphoric acids could catalyze asymmetric additions to the allyl double bond. While direct applications on this specific substrate are not documented, the principles of organocatalysis suggest potential for stereoselective transformations.

Biocatalytic Approaches in Ester Synthesis or Modification

Enzymes offer remarkable selectivity and operate under mild, environmentally friendly conditions, making them attractive catalysts for synthetic chemistry. mdpi.com Lipases are particularly well-suited for ester synthesis and modification. nih.govmdpi.com

Enzymatic Esterification/Transesterification: The synthesis of this compound can be performed using lipase-catalyzed esterification of 3-amino-4-methylbenzoic acid with allyl alcohol, or via transesterification from a simpler ester like methyl 3-amino-4-methylbenzoate. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for synthesizing aromatic esters. nih.govnih.gov These reactions are typically conducted in organic solvents to shift the equilibrium towards ester formation. mdpi.com

Regio- and Enantioselective Modifications: Biocatalysis excels in selective modifications. For instance, if other reactive sites were present on the molecule, a lipase could selectively acylate or deacylate a specific hydroxyl or amino group. nih.gov Lipases can also resolve racemic mixtures by selectively reacting with one enantiomer, a valuable tool in asymmetric synthesis. mdpi.comresearchgate.net

The table below provides examples of lipases used in the synthesis of aromatic esters, which would be applicable to the target compound.

| Enzyme | Common Source | Typical Reaction | Advantage |

| Lipase B (CALB) | Candida antarctica | Esterification, Transesterification | High efficiency, broad substrate scope, good stability |

| Lipase | Pseudomonas fluorescens | Enantioselective acylation | High enantioselectivity for resolving alcohols |

| Lipase | Penicillium expansum | Regioselective acylation | High regioselectivity on polyhydroxy compounds |

Advanced Spectroscopic and Structural Characterization of Allyl 3 Amino 4 Methylbenzoate

Comprehensive Spectroscopic Elucidation of Allyl 3-amino-4-methylbenzoate

A complete spectroscopic workup is essential for the unambiguous confirmation of the chemical structure of this compound and for understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the precise connectivity of atoms in the this compound molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group protons, and the protons of the allyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would confirm the substitution pattern on the benzene (B151609) ring and the integrity of the allyl and methyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Characteristic chemical shifts would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the allyl group (CH2, CH, and =CH2).

Without experimental data, a table of expected NMR shifts cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-N stretching, C-O stretching, aromatic C-H and C=C stretching, and the vibrations associated with the allyl group (e.g., =C-H stretching, C=C stretching).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational assignment.

A table of characteristic vibrational frequencies remains speculative without experimental spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the allyl group, the amino group, and other characteristic cleavages of the ester and aromatic ring.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the benzenoid system and the carbonyl group.

Fluorescence Spectroscopy: If fluorescent, the emission spectrum would provide information about the excited state of the molecule.

Solid-State Structural Investigations of this compound and Related Aminobenzoate Esters

The solid-state structure provides definitive information about the molecular geometry and intermolecular interactions.

X-ray Crystallographic Analysis for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. Such an analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the crystal packing arrangement, including any hydrogen bonding involving the amino group and the ester carbonyl, and potential π-π stacking interactions between the aromatic rings. A search of crystallographic databases did not yield any structural reports for this compound.

Exploration of Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions, which collectively determine the crystal's stability, polymorphism, and physical properties. For this compound, a comprehensive understanding of these forces is crucial for controlling its crystallization and predicting its behavior in solid-state applications.

Detailed analysis of the crystalline form of compounds similar to this compound often employs Hirshfeld surface analysis. This powerful computational tool allows for the visualization and quantification of intermolecular contacts within a crystal lattice. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact—red spots indicating contacts shorter than the van der Waals radii, blue regions representing longer contacts, and white areas denoting contacts around the van der Waals separation. researchgate.net

The primary interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonding: The amino group (-NH₂) provides two hydrogen bond donors, while the ester carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These groups can form N-H···O or N-H···N hydrogen bonds, creating robust synthons that often guide the primary assembly of molecules. In related structures, the competition between functional groups to form the strongest hydrogen bonds is a key factor in the resulting crystal packing. mdpi.com

van der Waals Forces: A multitude of weaker C-H···π, C-H···O, and H···H contacts also play a crucial role. researchgate.net While individually weak, the cumulative effect of these interactions is substantial in stabilizing the three-dimensional crystal structure. sci-hub.se

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative summaries of the different types of intermolecular contacts. researchgate.net These plots show the distribution of contact types, allowing for a precise determination of the percentage contribution of each interaction to the total crystal packing. For instance, in comparable molecular crystals, H···H contacts can account for a significant portion of the surface area, highlighting the importance of van der Waals forces. researchgate.net The potential energy of different molecular conformations can be calculated to understand how molecular shape influences crystal packing and strain. acs.org

Below is a hypothetical table illustrating the kind of data obtained from a Hirshfeld analysis for a molecular crystal like this compound, based on findings for analogous compounds.

Interactive Table: Contribution of Intermolecular Contacts for this compound

| Interaction Type | Contribution to Hirshfeld Surface | Common Distance (Å) |

| H···H | ~45 - 50% | 2.2 - 2.8 |

| O···H / H···O | ~18 - 22% | 1.8 - 2.5 |

| C···H / H···C | ~15 - 20% | 2.6 - 3.0 |

| N···H / H···N | ~5 - 8% | 2.0 - 2.6 |

| C···C (π-π) | ~3 - 5% | 3.3 - 3.8 |

Chromatographic and Advanced Analytical Techniques for this compound

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and characterizing its behavior in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector at a wavelength where the analyte exhibits maximum absorbance. lcms.cz For related aromatic amines and esters, this method provides excellent resolution and sensitivity.

The table below outlines a typical set of parameters for an HPLC purity assay.

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Instrument | Standard HPLC system with UV-Vis Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 5 - 10 minutes |

| Purity Calculation | % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 |

Gas Chromatography (GC) for Volatility-Based Separations

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its ester and substituted aniline (B41778) structure, this compound is amenable to GC analysis, particularly for assessing purity and identifying volatile impurities. Chemical suppliers often use GC with a flame ionization detector (FID) to certify the purity of related compounds like methyl 3-amino-4-methylbenzoate. tcichemicals.com

In a typical GC-FID analysis, the sample is vaporized in a heated inlet and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column. rsc.org The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl methyl siloxane, separates compounds based on their boiling points and interactions with the phase. uin-alauddin.ac.id The FID provides a response proportional to the mass of carbon atoms, making it an excellent detector for quantitative analysis of organic compounds.

A representative set of GC conditions is detailed in the following table.

Interactive Table: Representative GC Method Parameters

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) uin-alauddin.ac.id |

| Carrier Gas | Helium, constant flow 1.0 mL/min uin-alauddin.ac.id |

| Inlet Temperature | 260 °C uin-alauddin.ac.id |

| Injection Mode | Split (e.g., 10:1 ratio) uin-alauddin.ac.id |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | FID at 300 °C |

| Purpose | Purity assessment and separation from volatile precursors or byproducts |

Coupled Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For unambiguous identification and trace-level quantification in complex matrices, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and characteristic fragment ions. google.com This technique is invaluable for confirming the identity of the main peak as this compound and for identifying unknown impurities by comparing their spectra to libraries. gcms.czresearchgate.net For example, analysis of related compounds shows characteristic fragments corresponding to the benzoyl or aminophenyl moieties. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for quantitative analysis in complex samples. nih.govyoutube.com The technique couples HPLC with a tandem mass spectrometer (e.g., a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects a specific parent ion (precursor ion) for the target analyte, which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion (product ion) to be detected. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix. This approach allows for precise quantification at very low concentrations. nih.govnih.gov

The tables below provide illustrative parameters for these powerful coupled techniques.

Interactive Table: Illustrative GC-MS Parameters for Identification

| Parameter | Value |

| GC System | Agilent 7890A or equivalent uin-alauddin.ac.id |

| MS System | Single Quadrupole (e.g., Agilent 5975C) uin-alauddin.ac.id |

| Ionization Mode | Electron Impact (EI), 70 eV kosfaj.org |

| Mass Scan Range | 40-500 amu uin-alauddin.ac.id |

| Ion Source Temp. | 230 °C uin-alauddin.ac.id |

| Data Analysis | Mass spectral library matching for peak identification |

| Expected Fragments | Peaks corresponding to loss of the allyl group, cleavage of the ester, and fragmentation of the aromatic ring. |

Interactive Table: Hypothetical LC-MS/MS MRM Parameters for Quantification

| Parameter | Value |

| LC System | UHPLC System youtube.com |

| MS System | Triple Quadrupole Mass Spectrometer nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | A specific, stable fragment ion resulting from CID |

| Collision Energy | Optimized for the specific precursor-product transition |

| Dwell Time | ~50-100 ms |

| Application | Trace quantitative analysis in complex matrices (e.g., reaction mixtures, biological samples) |

Theoretical Chemistry and Computational Modeling of Allyl 3 Amino 4 Methylbenzoate

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Through DFT calculations, we can gain a fundamental understanding of the electronic and structural properties of Allyl 3-amino-4-methylbenzoate.

Electronic Structure, Molecular Geometry, and Conformational Analysis

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino and methyl groups, the electron-withdrawing ester group, and the π-system of the benzene (B151609) ring and the allyl group. DFT calculations, typically using a functional such as B3LYP with a 6-31G(d) basis set, can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound (Analogous Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ar)-C(ar) | 1.39 Å |

| C(ar)-N | 1.40 Å | |

| C(ar)-C(methyl) | 1.51 Å | |

| C=O | 1.21 Å | |

| C(ester)-O | 1.35 Å | |

| O-C(allyl) | 1.45 Å | |

| C=C (allyl) | 1.34 Å | |

| Bond Angle | C-N-H | 113° |

| O-C=O | 125° | |

| C(ar)-O-C(allyl) | 118° | |

| Dihedral Angle | C(ar)-C(ester)-O-C(allyl) | ~180° (trans) |

| C(ester)-O-C(allyl)-C=C | Variable | |

| Note: This data is representative and based on typical values for similar aromatic esters and amines from computational studies. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the amino and methyl groups. This suggests that the ring is susceptible to electrophilic attack. The LUMO, conversely, is likely to be centered on the ester carbonyl group and the benzene ring, indicating potential sites for nucleophilic attack. The allyl group's double bond also contributes to the FMOs, making it a site for addition reactions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Data)

| Orbital | Predicted Energy (eV) | Primary Contribution |

| HOMO | -5.8 | π-orbitals of the aminobenzoate ring |

| LUMO | -1.2 | π*-orbitals of the benzoate (B1203000) and allyl groups |

| HOMO-LUMO Gap | 4.6 | - |

| Note: These energy values are illustrative and based on DFT calculations of analogous aromatic compounds. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the experimental characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. The predicted chemical shifts for the protons and carbons in this compound would reflect the electronic environment of each nucleus. For instance, the aromatic protons would exhibit shifts influenced by the electron-donating and -withdrawing substituents. The chemical shifts of the allyl protons would be characteristic of their vinylic and allylic positions.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Key predicted vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the ester, the C=C stretching of the allyl group, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Analogous Data)

| Spectroscopy | Nucleus/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H NMR | Aromatic-H | 6.5 - 7.8 |

| Allyl-H (vinylic) | 5.2 - 6.0 | |

| Allyl-H (allylic) | 4.6 | |

| Methyl-H | 2.2 | |

| Amino-H | 3.5 - 4.5 | |

| ¹³C NMR | C=O (ester) | 166 |

| Aromatic-C | 110 - 150 | |

| Allyl-C | 118, 132 | |

| IR Frequency | N-H stretch | 3300 - 3500 |

| C=O stretch | ~1715 | |

| C=C stretch | ~1645 | |

| Note: These are typical ranges and values for the respective functional groups and are intended for illustrative purposes. |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT provides detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations can provide a deeper understanding of the conformational landscape and the influence of the environment on molecular behavior.

Conformational Flexibility and Stability

MD simulations can be employed to explore the vast conformational space of this compound. By simulating the molecule's motion over nanoseconds, it is possible to observe transitions between different conformational states and determine their relative populations. These simulations can confirm the stability of the lowest-energy conformers predicted by DFT and identify other accessible conformations that might be important for its reactivity or interactions with other molecules. The flexibility of the allyl and ester groups will be a key feature of the dynamics, with rotations around single bonds leading to a range of accessible three-dimensional structures.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can model these interactions. The solvent can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. For this compound, a polar solvent might interact with the amino and ester groups, potentially altering the preferred conformations compared to the gas phase. MD simulations can quantify these effects by analyzing the radial distribution functions between solute and solvent atoms and by monitoring the evolution of key dihedral angles in the presence of the solvent.

Computational Insights into Reaction Mechanisms and Energetics

Elucidation of Transition States and Reaction Pathways

The elucidation of transition states and reaction pathways for chemical reactions involving this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations could map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. For instance, in the hydrolysis of the ester group, computational methods could determine whether the reaction proceeds through a direct nucleophilic attack or a more complex mechanism involving intramolecular catalysis from the amino group. However, no specific studies detailing the transition state geometries or reaction coordinates for this compound have been published.

Thermochemical and Kinetic Studies of Chemical Transformations

Thermochemical and kinetic data for the chemical transformations of this compound could also be predicted using computational methods. Calculations could provide estimates of important parameters such as the enthalpy and Gibbs free energy of reaction, as well as activation energies, which are crucial for understanding reaction rates. While studies on related aminobenzoate esters exist, providing a general understanding of their reactivity, this information cannot be directly extrapolated to provide precise thermochemical and kinetic data for this compound without specific computational studies.

Structure-Based Computational Approaches for this compound

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a critical step in drug discovery and design. For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. However, the identification of relevant macromolecular targets would be the first necessary step, and currently, there is no published research indicating any specific biological targets for this compound.

In Silico Prediction of Interaction Profiles

Following molecular docking, the interaction profiles of this compound with a potential macromolecular target could be analyzed in detail. This would involve identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Such in silico predictions are invaluable for understanding the basis of molecular recognition. Unfortunately, the absence of studies on the docking of this compound means that no such interaction profiles have been computationally predicted or reported.

In Vitro Biological and Biochemical Activity of Allyl 3 Amino 4 Methylbenzoate

Enzyme Inhibition Studies of Allyl 3-amino-4-methylbenzoate and Analogues.

No studies investigating the enzyme inhibition properties of this compound have been identified.

Investigation of Enzyme Target Specificity and Potency.

There is no available data on the specific enzyme targets of this compound or its potency as an inhibitor.

Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive).

Without evidence of enzyme inhibition, no mechanistic studies have been performed or published.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives.

No research has been published on the structure-activity relationships of this compound derivatives.

Systematic Modification and Evaluation of Substituent Effects on Activity.

There are no reports of systematic modifications of the this compound structure to evaluate the effects of different substituents on its biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models.

No QSAR models have been developed for this compound and its derivatives due to the lack of biological activity data.

Advanced Applications and Future Research Directions for Allyl 3 Amino 4 Methylbenzoate

Allyl 3-amino-4-methylbenzoate as a Key Intermediate in Complex Organic Synthesis.

The strategic placement of reactive functional groups—the allyl group, the amino group, and the carboxylic ester—makes this compound a valuable intermediate for the synthesis of more complex molecular structures. The distinct reactivity of each functional group allows for selective transformations, providing a modular approach to the construction of diverse chemical entities.

The core structure of this compound is derived from 3-amino-4-methylbenzoic acid, a building block that has been utilized in the synthesis of various biologically active compounds. Aromatic amino acids and their derivatives are foundational in medicinal chemistry. The amino and carboxylic acid functionalities offer excellent reactivity for a variety of coupling and substitution reactions essential for creating active pharmaceutical ingredients (APIs). kaivalchem.com For instance, aminobenzoic acids are known starting materials for the preparation of folate, a crucial vitamin for DNA synthesis and replication. nih.gov

The "3-amino-4-methylbenzoyl" moiety can be found in precursors to important pharmaceutical agents. For example, Methyl 4-amino-3-methylbenzoate is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to manage high blood pressure. researchgate.net This suggests that this compound could serve as a versatile precursor in the synthesis of a new generation of pharmaceuticals. The allyl group, in particular, offers a reactive handle for late-stage diversification of drug candidates through reactions such as hydroformylation, epoxidation, or metathesis, allowing for the fine-tuning of their pharmacological profiles.

In the realm of agrochemicals, the development of novel pesticides and herbicides often relies on the creative assembly of aromatic building blocks. The structural motifs present in this compound could be elaborated to produce compounds with desired biological activities for crop protection.

Furthermore, the dual functionality of this compound makes it an interesting candidate for the synthesis of bifunctional molecules. For example, the amino group could be modified to introduce a chelating agent, while the allyl group could be used to anchor the molecule to a solid support, creating a functionalized material for applications such as ion scavenging or catalysis.

Potential in Polymer Chemistry and Functional Material Design.

The presence of a polymerizable allyl group makes this compound a promising monomer for the synthesis of functional polymers. mdpi.com Allyl-containing monomers are valuable in materials science due to the diverse chemical transformations that the double bond can undergo. mdpi.com

This compound can be incorporated into polymer chains through various polymerization techniques, including free radical polymerization, ring-opening metathesis polymerization (ROMP), and thiol-ene click chemistry. The resulting polymers would feature the 3-amino-4-methylbenzoate moiety as a pendant group, which can impart specific properties to the material.

The incorporation of this monomer could lead to the development of polymers with tailored refractive indices, thermal stabilities, and mechanical properties. The aromatic nature of the pendant group would likely enhance the thermal stability of the polymer, while its polarity could influence solubility and interactions with other materials.

The true potential of this compound in polymer chemistry lies in the functionality of its pendant group. The primary amino group can serve as a site for post-polymerization modification, allowing for the attachment of a wide range of molecules, including fluorescent dyes, cross-linking agents, or bioactive compounds. This would enable the creation of smart materials that can respond to external stimuli or materials with specific recognition capabilities.

For example, polymers bearing the 3-amino-4-methylbenzoate unit could be functionalized to create materials with enhanced UV-absorbing properties, potentially for use in coatings and sunscreens. nih.gov The amino group could also be used to create photoresponsive polymers by incorporating photo-switchable moieties.

Table 1: Potential Polymerization Strategies and Applications

| Polymerization Method | Potential Polymer Architecture | Potential Applications |

|---|---|---|

| Free Radical Polymerization | Homopolymers or Copolymers with pendant aminobenzoate groups | Specialty resins, coatings, adhesives |

| Thiol-ene "Click" Chemistry | Cross-linked networks or functionalized linear polymers | Hydrogels, elastomers, drug delivery matrices |

Role in Catalysis and Methodological Development.

The structure of this compound also suggests its potential utility in the field of catalysis. The amino group, in conjunction with the nearby ester and aromatic ring, could act as a ligand for transition metal catalysts. The electronic properties of the ligand could be tuned by modifying the substitution on the aromatic ring, potentially influencing the activity and selectivity of the catalyst.

Furthermore, the presence of multiple reactive sites within the same molecule makes it an interesting substrate for the development of new synthetic methodologies. For instance, researchers could explore selective catalytic transformations that differentiate between the amino and allyl groups, leading to novel and efficient synthetic routes to complex molecules. The development of such methods would be of significant interest to the broader organic chemistry community.

Table 2: Potential Research Directions

| Research Area | Focus of Investigation | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis and biological evaluation of derivatives | Discovery of new drug candidates |

| Materials Science | Polymerization and material characterization | Development of novel functional polymers |

| Catalysis | Synthesis of metal complexes and catalytic testing | New catalysts for organic transformations |

Design of Ligands or Supports for Catalytic Systems

While direct applications of Methyl 3-amino-4-methylbenzoate as a ligand or support in catalytic systems are not extensively documented, its molecular structure suggests significant potential in this area. The presence of both a nucleophilic amino group and an ester functional group on an aromatic ring provides multiple coordination sites for metal centers.

Future research could focus on the following areas:

Modification for Ligand Synthesis: The amino group can be readily functionalized to create more complex multidentate ligands. For example, reaction with phosphines, pyridines, or other coordinating moieties could yield novel ligands for homogeneous catalysis. The ester group could also be modified, for instance, by reduction to an alcohol, to introduce additional donor atoms.

Immobilization on Supports: The aromatic ring can be functionalized to allow for the immobilization of the molecule onto solid supports such as silica (B1680970) or polymers. This would enable its use in heterogeneous catalysis, offering advantages in catalyst separation and recycling. The amino group could also be a point of attachment to a solid support.

Precursor for Metal-Organic Frameworks (MOFs): The carboxylic acid precursor, 3-amino-4-methylbenzoic acid, could serve as a linker in the synthesis of MOFs. The resulting frameworks could exhibit interesting catalytic properties, with the amino groups available for post-synthetic modification to introduce active catalytic sites.

The table below outlines potential ligand types that could be synthesized from Methyl 3-amino-4-methylbenzoate and their potential catalytic applications.

| Ligand Type | Synthetic Approach from Methyl 3-amino-4-methylbenzoate | Potential Catalytic Application |

| Schiff Base Ligands | Condensation of the amino group with an aldehyde or ketone. | Oxidation, reduction, and carbon-carbon bond-forming reactions. |

| Phosphine Ligands | Reaction of the amino group with chlorophosphines. | Cross-coupling reactions (e.g., Suzuki, Heck). |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the amino group to form an imidazolium (B1220033) salt. | A wide range of organometallic catalysis. |

Application as a Substrate in Novel Catalytic Transformations

The reactivity of the functional groups in Methyl 3-amino-4-methylbenzoate makes it an interesting substrate for exploring novel catalytic transformations.

Catalytic Hydrolysis: Studies on the hydrolysis of methyl benzoate (B1203000) using synthetic esterases have demonstrated the feasibility of cleaving the ester bond under mild, enzyme-mimicking conditions. iastate.edu Similar catalytic systems could be developed for the selective hydrolysis of Methyl 3-amino-4-methylbenzoate, which is a key step in the synthesis of its corresponding carboxylic acid, a valuable building block. biosynth.com

Esterification and Transesterification: The synthesis of various methyl benzoates, including those with different substituents, has been achieved using solid acid catalysts like zirconium/titanium oxides. mdpi.com These eco-friendly catalytic methods could be applied to the synthesis of Methyl 3-amino-4-methylbenzoate from 3-amino-4-methylbenzoic acid and methanol, or for its transesterification with other alcohols to produce different esters. mdpi.com

C-H Activation and Functionalization: The aromatic ring of Methyl 3-amino-4-methylbenzoate presents several sites for C-H activation, a rapidly developing area in catalysis. Transition metal catalysts could be employed to selectively functionalize the C-H bonds of the benzene (B151609) ring, introducing new functional groups and enabling the synthesis of more complex molecules.

The following table summarizes key findings from studies on related catalytic transformations.

| Catalytic Transformation | Catalyst | Substrate/Product | Key Findings |

| Ester Hydrolysis | Molecularly Imprinted Nanoparticles with a Zinc Complex | Methyl Benzoate | The catalyst demonstrated significant esterase activity at neutral pH. iastate.edu |

| Esterification | Zirconium/Titanium Solid Acid | Benzoic Acid and Methanol | The solid acid catalyst was effective, recoverable, and reusable for the synthesis of methyl benzoates. mdpi.com |

Green Chemistry Considerations for Methyl 3-amino-4-methylbenzoate

The principles of green chemistry are crucial for the sustainable development of chemical processes. For Methyl 3-amino-4-methylbenzoate, these considerations encompass both its synthesis and its applications.

Development of Eco-Friendly Synthetic Routes and Processes

Traditional chemical synthesis of aminobenzoic acid derivatives often relies on petroleum-based starting materials and harsh reaction conditions. repec.orgresearchgate.net Greener alternatives are being actively explored.

Biosynthesis: A promising green approach is the biosynthesis of aminobenzoic acids and their derivatives from renewable feedstocks like glucose. repec.orgresearchgate.netresearchgate.net Microbial fermentation utilizing the shikimate pathway can produce various isomers of aminobenzoic acid, reducing the reliance on fossil fuels and minimizing environmental pollution. repec.orgresearchgate.netresearchgate.net While direct biosynthesis of Methyl 3-amino-4-methylbenzoate has not been reported, the biosynthesis of the 3-amino-4-methylbenzoic acid precursor is a feasible goal. Subsequent enzymatic esterification would complete a fully green synthetic route.

Catalytic Hydrogenation: A common chemical synthesis of Methyl 3-amino-4-methylbenzoate involves the hydrogenation of a nitro precursor, Methyl 4-methyl-3-nitrobenzoate, using a Raney Nickel catalyst. chemicalbook.com While this method is effective, the development of more sustainable catalysts, such as those based on earth-abundant metals, and the use of greener solvents would enhance its environmental profile.

The table below compares a conventional chemical synthesis with a potential biosynthetic route.

| Synthesis Route | Starting Materials | Key Steps | Green Chemistry Advantages/Disadvantages |

| Conventional Chemical Synthesis | 3-Amino-4-methylbenzoic acid, Methanol, Thionyl chloride | Esterification using a stoichiometric reagent (SOCl2). chemicalbook.com | Disadvantages: Use of a hazardous reagent (SOCl2), potential for solvent waste. |

| Potential Biosynthetic Route | Glucose | Microbial fermentation to produce 3-amino-4-methylbenzoic acid, followed by enzymatic esterification. | Advantages: Use of renewable feedstock, avoidance of harsh reagents, biodegradable waste. |

Sustainable Applications and Lifecycle Assessment

The sustainable applications of Methyl 3-amino-4-methylbenzoate are linked to the broader use of aminobenzoic acid derivatives in creating environmentally benign materials.

Bio-based Polymers: Aminobenzoic acids are valuable monomers for the production of high-performance bioplastics, such as polyamides and polyesters. researchgate.net These materials can offer a sustainable alternative to petroleum-derived plastics, with potential for biodegradability and reduced environmental impact. Methyl 3-amino-4-methylbenzoate could serve as a precursor to monomers for such polymers.

Lifecycle Assessment (LCA): A comprehensive lifecycle assessment of Methyl 3-amino-4-methylbenzoate would be necessary to fully evaluate its environmental footprint. This would involve analyzing the impacts associated with its synthesis, use, and end-of-life. General studies on the environmental impact of aromatic amines highlight their potential for toxicity and persistence, underscoring the importance of responsible management and the development of biodegradable alternatives. nih.govnih.gov LCA studies on amine-based carbon capture technologies also provide a framework for assessing the environmental trade-offs of using amine-containing compounds on an industrial scale. norsus.noresearchgate.net

Emerging Research Frontiers for Methyl 3-amino-4-methylbenzoate

Exploration of Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting new frontiers for Methyl 3-amino-4-methylbenzoate. The ability of this molecule to participate in hydrogen bonding and π-π stacking interactions makes it a promising building block for self-assembled materials.

Self-Assembly on Surfaces: Research on meta-aminobenzoate has shown that these molecules can self-assemble into ordered structures on copper surfaces. acs.org The formation of molecular chains and other well-ordered phases is driven by intermolecular hydrogen bonding. acs.org Similar studies with Methyl 3-amino-4-methylbenzoate could lead to the development of functional surfaces with tailored electronic or catalytic properties.

Crystal Engineering: The crystal structure of the related isomer, Methyl 4-amino-3-methylbenzoate, reveals that intermolecular N-H···O hydrogen bonds link the molecules into chains. researchgate.netnih.gov By understanding and controlling these non-covalent interactions, it may be possible to design and synthesize crystalline materials of Methyl 3-amino-4-methylbenzoate with specific physical properties, such as nonlinear optical activity or piezoelectricity.

Host-Guest Chemistry: The aromatic ring of Methyl 3-amino-4-methylbenzoate could act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Such host-guest complexes could have applications in drug delivery, sensing, or catalysis.

The study of the self-assembly of amino acids and their derivatives into functional biomaterials is a rapidly growing field, suggesting that even simple molecules like Methyl 3-amino-4-methylbenzoate could be used to create complex, ordered nanostructures. beilstein-journals.org

Novel Applications in Analytical or Sensing Technologies

While specific applications of this compound in analytical or sensing technologies are not yet extensively documented in peer-reviewed literature, the unique combination of its functional groups—an aromatic amine, an ester, and a reactive allyl group—presents a compelling platform for the development of novel sensors. The inherent chemical properties of these moieties suggest potential utility in various sensing paradigms, including electrochemical, optical, and gravimetric methods.

The aromatic amine functionality is a key feature that can be exploited for analytical purposes. Aromatic amines are known to be electrochemically active, meaning they can be oxidized at an electrode surface. This property forms the basis for their detection using techniques such as cyclic voltammetry or amperometry. Consequently, this compound could serve as a monomer for the creation of electropolymerized films. These films, when deposited on an electrode, could act as a recognition layer for the detection of various analytes. The interaction of an analyte with the film could modulate its electrochemical properties, providing a measurable signal.

Furthermore, the allyl group offers a versatile handle for chemical modification and immobilization. The "thiol-ene" click reaction, for instance, allows for the straightforward attachment of molecules containing a thiol group to the allyl double bond. mdpi.com This covalent immobilization strategy could be used to tether this compound to a variety of surfaces, such as those of nanoparticles or sensor chips. Such functionalized surfaces could then be employed in the construction of more complex sensing architectures. For example, the compound could be integrated into a polymer matrix designed for a specific sensing application.

The potential applications of this compound in sensing are summarized in the table below, which outlines hypothetical sensing mechanisms, the role of the compound's functional groups, and potential target analytes.

| Potential Sensing Modality | Role of this compound | Key Functional Group(s) | Potential Analytes | Sensing Principle |

| Electrochemical Sensing | Monomer for electropolymerized sensing film or redox-active probe. | Aromatic Amine | Heavy metal ions, nitroaromatic compounds, pH | Modulation of the electrochemical signal (current, potential) upon analyte binding. |

| Optical/Fluorescence Sensing | Fluorophore or part of a sensing ensemble. | Aromatic Ring, Amino Group | Metal ions, anions, biological macromolecules | Changes in fluorescence intensity or wavelength upon interaction with the analyte. |

| Gravimetric Sensing (e.g., QCM) | Immobilized recognition layer. | Allyl Group (for immobilization) | Volatile organic compounds (VOCs), biomolecules | Mass change on a quartz crystal microbalance (QCM) sensor upon analyte adsorption. |

| Chromatographic Applications | Stationary phase component in gas or liquid chromatography. | Entire Molecule | Separation of isomeric or structurally related compounds | Differential interaction of analytes with the functionalized stationary phase. |

This table presents potential, hypothetical applications based on the chemical structure of this compound and established principles in analytical and sensor science. Further experimental validation is required to realize these applications.

Future research in this area would likely focus on the synthesis of polymers and copolymers incorporating this compound to explore their properties as sensory materials. Moreover, the functionalization of the allyl group to introduce specific recognition elements could lead to the development of highly selective sensors for a wide range of chemical and biological targets. The investigation of its photophysical properties will also be crucial in determining its suitability for use in optical sensing platforms.

Q & A

Q. What are the standard synthetic protocols for Allyl 3-amino-4-methylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves esterification of 3-amino-4-methylbenzoic acid with allyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include temperature (80–120°C), solvent choice (toluene or DMF), and reaction time (6–24 hrs). Purity is optimized via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield correlates with stoichiometric excess of allyl alcohol (1.5–2.0 equiv) and inert atmosphere to prevent oxidation .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of:

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability tests should include:

- Thermal Stability : TGA/DSC to assess decomposition above 150°C.

- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m for 48 hrs).

- Hydrolytic Sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC, with degradation most rapid at pH >10 .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound, particularly in solvent selection and reaction kinetics?

Methodological Answer:

- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic acyl substitution).

- COSMO-RS : Predict solvent effects on reaction equilibrium; polar aprotic solvents (DMF) enhance nucleophilicity of allyl alcohol.

- Kinetic Modeling : Use Arrhenius parameters to model temperature-dependent yield, validated via experimental data .

Q. What experimental designs are suitable for resolving contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Factorial Design : Vary parameters (temperature, solvent, catalyst) to isolate confounding variables. For example, a 2 design (8 experiments) can identify interactions affecting NMR shifts .

- Cross-Validation : Compare data across multiple instruments/labs (e.g., interlaboratory studies) to rule out calibration errors .

Q. How can researchers investigate the compound’s potential in multi-step syntheses, such as polymer precursors or bioactive conjugates?

Methodological Answer:

- Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with the allyl group for polymer crosslinking. Monitor regioselectivity via H NMR .

- Enzymatic Coupling : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the ester in the presence of amino groups for bioactive hybrids .

Data Analysis and Theoretical Frameworks

Q. How do electronic effects of the 3-amino and 4-methyl substituents influence the reactivity of the benzoate ester?

Methodological Answer:

Q. What strategies address discrepancies between theoretical predictions and experimental results in mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.